1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDJEPFDFCOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180699 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[4-(methylthio)phenyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-53-3 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[4-(methylthio)phenyl]-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63674-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[4-(methylthio)phenyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a suitable phenyl derivative.
Substitution with Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Synthesis : Most analogs are synthesized via condensation reactions between itaconic acid and substituted anilines, followed by functionalization (e.g., esterification, hydrazide formation) . The methylthio group in the target compound likely requires thiolation or sulfur-based coupling steps, though specific details are absent in the evidence.
- Substituent Effects : Electron-withdrawing groups (-COOH, -Cl) increase polarity, while electron-donating groups (-OCH3, -SMe) enhance lipophilicity. The methylthio group may offer a balance between solubility and membrane permeability .
Physicochemical Properties
Table 2: Physical Properties of Selected Derivatives
Key Observations :
Table 3: Bioactivity Comparison
Key Observations :
- Antioxidant Activity : Chloro-hydroxyphenyl derivatives outperform ascorbic acid, likely due to synergistic effects of -Cl and -OH groups .
- Antimicrobial/Anticancer : Thiazole and heterocyclic moieties enhance activity by targeting enzymes or membranes . The methylthio group in the target compound could similarly modulate redox or binding interactions.
Biological Activity
1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 63674-53-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.
Chemical Formula: C₁₂H₁₃NO₃S
Molecular Weight: 251.31 g/mol
CAS Number: 63674-53-3
Synonyms: 1-[4-(Methylsulphonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₃S |
| Molecular Weight | 251.31 g/mol |
| Hazard Classification | Irritant |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of pyrrolidine carboxylic acids, including 1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid. The compound has shown promising activity against various Gram-positive bacteria and fungi, particularly in the context of rising antimicrobial resistance.
- Mechanism of Action: The antimicrobial activity is believed to be structure-dependent, with specific modifications enhancing efficacy against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
- Case Study Findings:
Anticancer Activity
The anticancer potential of 1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid has also been investigated. Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Cell Line Studies:
- Research Insights:
- The compound's structure allows for modification that can enhance its anticancer properties, making it a candidate for further pharmacological development.
Other Biological Effects
In addition to its antimicrobial and anticancer activities, research indicates that this compound may have other biological effects worth noting:
Q & A
Q. What are the common synthetic routes for 1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid?
The compound is synthesized via multi-step reactions. A typical route involves refluxing a substituted aniline derivative (e.g., 2-amino-4-methylphenol) with itaconic acid in aqueous solution, followed by purification via alkaline extraction and acidification to isolate the carboxylic acid intermediate. Subsequent functionalization (e.g., esterification, hydrazide formation) enables diversification of the pyrrolidinone scaffold . Key steps include:
- Esterification : Methanol and catalytic H₂SO₄ convert the carboxylic acid to its methyl ester.
- Hydrazide formation : Hydrazine monohydrate in isopropanol yields carbohydrazide intermediates.
- Condensation reactions : Hydrazides react with aromatic aldehydes or ketones to form Schiff bases or heterocyclic derivatives.
Q. What analytical techniques are used to characterize the compound and its derivatives?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., lactam carbonyl at ~170 ppm, aromatic protons).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N–H in hydrazides).
- Elemental analysis : Validates purity and stoichiometry .
Q. What initial biological screening assays are recommended for this compound?
Preliminary evaluations include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT or resazurin assays using human cell lines (e.g., A549 lung cells) to determine IC₅₀ values .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of pyrrolidinone derivatives?
Diastereomeric ratios are optimized using chiral auxiliaries or catalysts. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via [3+2] cycloaddition with nitrones, achieving diastereoselectivity up to 95:5 by modulating solvent polarity and temperature . Key factors:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance selectivity.
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts influence transition states.
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) are addressed by:
- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., halogenation, methoxy groups) to isolate pharmacophores.
- Statistical validation : Two-way ANOVA or Kruskal-Wallis tests to confirm significance (p < 0.05) across replicate experiments .
- Mechanistic assays : Enzyme inhibition studies (e.g., PYCR1 targeting) to correlate activity with specific pathways .
Q. What computational methods predict the compound’s bioactivity and reactivity?
Q. How can reaction yields be optimized for large-scale synthesis?
Yield improvements focus on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
